4-(2,1,3-benzothiadiazole-4-sulfonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
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Overview
Description
4-(2,1,3-Benzothiadiazole-4-sulfonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiadiazole moiety, which is known for its electron-withdrawing properties, and a benzoxazepine ring, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-benzothiadiazole-4-sulfonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves multiple steps, starting with the preparation of the benzothiadiazole and benzoxazepine intermediates. The benzothiadiazole moiety can be synthesized through the reaction of o-phenylenediamine with sulfur and chlorosulfonic acid, followed by fluorination. The benzoxazepine ring is formed through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,1,3-Benzothiadiazole-4-sulfonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(2,1,3-Benzothiadiazole-4-sulfonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-(2,1,3-benzothiadiazole-4-sulfonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety can interact with electron-rich sites in biological molecules, while the benzoxazepine ring can stabilize the compound and enhance its binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole-4-sulfonyl chloride: Shares the benzothiadiazole moiety but lacks the benzoxazepine ring.
7-Fluoro-1,4-benzoxazepine: Contains the benzoxazepine ring but lacks the benzothiadiazole moiety.
Uniqueness
4-(2,1,3-Benzothiadiazole-4-sulfonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is unique due to the combination of the benzothiadiazole and benzoxazepine structures, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S2/c16-11-4-5-13-10(8-11)9-19(6-7-22-13)24(20,21)14-3-1-2-12-15(14)18-23-17-12/h1-5,8H,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXGGVZMNYYRFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1S(=O)(=O)C3=CC=CC4=NSN=C43)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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